Purity Comparison: Higher Available Purity vs. 4‑Piperidinyl Regioisomer
The target compound is commercially available at a certified purity of 98% (Leyan), whereas the closest regioisomeric alternative, 2‑methyl‑6‑[(piperidin‑4‑yl)methoxy]pyridine dihydrochloride (CAS 2097937‑77‑2), is supplied at 95% purity from a major global vendor (Sigma‑Aldrich) . This 3‑percentage‑point purity differential is material for medchem applications where downstream coupling steps are sensitive to impurities that can poison catalysts or generate difficult‑to‑remove byproducts.
| Evidence Dimension | Commercial purity as reported by supplier |
|---|---|
| Target Compound Data | 98% (Leyan, Cat. 1653036) |
| Comparator Or Baseline | 2‑Methyl‑6‑[(piperidin‑4‑yl)methoxy]pyridine dihydrochloride (CAS 2097937‑77‑2): 95% (Sigma‑Aldrich) |
| Quantified Difference | 3% absolute purity advantage |
| Conditions | Supplier-reported purity (HPLC); commercial procurement context |
Why This Matters
For procurement decision‑making, a 3% purity gap at the building‑block stage can translate into significantly higher overall synthetic yield and fewer purification steps in multi‑step medicinal chemistry protocols, directly reducing cost and time.
